molecular formula C17H24ClFN2O2 B15307462 1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride

1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride

Cat. No.: B15307462
M. Wt: 342.8 g/mol
InChI Key: GVQHLYYMCTWIIE-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a cyclopropanecarbonyl group substituted with a 4-fluorophenoxy moiety. The ethylamine hydrochloride salt enhances its solubility and bioavailability. Its structure combines conformational rigidity (from the cyclopropane ring) with electronic modulation (via the fluorophenoxy group), making it a candidate for central nervous system (CNS) or receptor-targeted therapies.

Properties

Molecular Formula

C17H24ClFN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

[4-(1-aminoethyl)piperidin-1-yl]-[1-(4-fluorophenoxy)cyclopropyl]methanone;hydrochloride

InChI

InChI=1S/C17H23FN2O2.ClH/c1-12(19)13-6-10-20(11-7-13)16(21)17(8-9-17)22-15-4-2-14(18)3-5-15;/h2-5,12-13H,6-11,19H2,1H3;1H

InChI Key

GVQHLYYMCTWIIE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2(CC2)OC3=CC=C(C=C3)F)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride involves several steps. The synthetic route typically starts with the preparation of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, which is then reacted with piperidine to form the desired product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Structural Features and Modifications

The table below compares key structural elements and properties:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C17H20F N2O2·HCl* 4-Fluorophenoxy, cyclopropanecarbonyl, piperidine ~348.8 Rigid cyclopropane linker; fluorophenoxy enhances lipophilicity and target binding.
1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride () C14H14FNO·HCl 4-Fluorophenoxy, phenyl ~267.7 Lacks piperidine and cyclopropane; simpler structure, discontinued.
(4-Amino-1-piperidinyl)(1-piperidinyl)methanone hydrochloride () C11H21N3O·HCl Piperidine, carbonyl ~247.8 Dual piperidine rings; no aromatic fluorinated groups.
1-(4-chlorobenzyl)piperidin-4-amine hydrochloride () C13H18ClN2·HCl 4-Chlorobenzyl ~285.2 Chlorobenzyl substituent; higher halogen atomic weight vs. fluorine.
1-(1-{6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonyl}piperidin-4-yl)cyclopropan-1-amine HCl () C22H27NO·HCl Benzoannulene, cyclopropane ~374.9 Bulky aromatic system; potential solubility issues.
[1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine HCl () C12H19N4OS·HCl Pyrimidine, methoxy, methylsulfanyl ~310.8 Heterocyclic substituent; likely targets enzymatic active sites.

*Estimated based on structural analysis.

Pharmacological and Physicochemical Comparisons

  • Electronic Effects : Fluorine’s electronegativity may enhance receptor binding affinity relative to chlorine () or methoxy groups ().
  • Solubility : The hydrochloride salt improves aqueous solubility versus free-base analogs (e.g., ’s discontinued phenyl derivative).

Structure-Activity Relationship (SAR) Insights

  • Cyclopropane Linkers : highlights that cyclopropanecarbonyl groups improve binding to targets like kinases by enforcing a specific conformation.
  • Fluorinated Aromatics: The 4-fluorophenoxy group (present in the target compound and ) is associated with enhanced selectivity in CNS drugs due to optimal size and electronegativity.
  • Piperidine Modifications : N-methylation or carbonyl additions (as in ) can alter potency; the target compound’s ethylamine side chain may facilitate ionic interactions with biological targets.

Biological Activity

1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride is a synthetic compound with potential therapeutic applications. The biological activity of this compound is of significant interest due to its interactions with various biological targets, which may lead to novel treatments for several medical conditions.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A cyclopropane ring
  • A piperidine moiety
  • A 4-fluorophenoxy group

This unique arrangement contributes to its biological activity, particularly in modulating receptor interactions and enzymatic pathways.

The mechanism of action involves the binding of the compound to specific receptors in the body, which may include:

  • Dopamine receptors : Influencing neurotransmitter release and signaling pathways.
  • Serotonin receptors : Potentially affecting mood regulation and anxiety responses.

The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may exhibit antitumor properties and affect neurological functions.

Biological Activity Studies

Recent research has focused on the compound's biological activities, including:

Antitumor Activity

A study evaluated the potential antitumor effects of related compounds, revealing that derivatives similar to this compound exhibited promising results against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values significantly lower than standard treatments like sorafenib, indicating enhanced potency against cancer cells .

Neuropharmacological Effects

Research has indicated that compounds in this class may influence neuropharmacological pathways. They have been shown to interact with serotonin and dopamine systems, which are crucial in treating conditions such as depression and anxiety disorders. Animal models have demonstrated behavioral changes consistent with altered neurotransmitter activity, suggesting potential therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Treatment : In vitro studies have demonstrated that related compounds significantly inhibit cell proliferation in human cancer cell lines. For example, a derivative showed an IC50 value of 0.08 µM against HT-29 colon cancer cells, outperforming established chemotherapeutics .
  • Neurological Disorders : Animal studies have indicated that the compound may reduce anxiety-like behaviors in models of stress, supporting its potential use in treating anxiety disorders .

Data Tables

Activity Type Cell Line/Model IC50 Value (µM) Comparison Drug Effectiveness
AntitumorHT-290.08Sorafenib45.1 times better
NeuropharmacologicalMouse ModelN/AN/AReduced anxiety

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